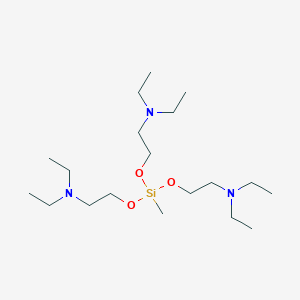
6-Mercaptonicotinsäure
Übersicht
Beschreibung
6-Mercaptonicotinic acid, also known as 6-Mercaptonicotinic acid, is a useful research compound. Its molecular formula is C6H5NO2S and its molecular weight is 155.18 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Mercaptonicotinic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Mercaptonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Mercaptonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Orale Peptid-Arzneimittelverabreichung
6-Mercaptonicotinsäure wurde bei der Entwicklung einer neuartigen nanopartikulären Formulierung für die orale Verabreichung von Peptid-Arzneimitteln eingesetzt . Die mithilfe von Chitosan-6-Mercaptonicotinsäure entwickelten Nanopartikel weisen starke mucoadhäsive Eigenschaften auf, was sie zu vielversprechenden Vehikeln für die orale Verabreichung von Peptid-Arzneimitteln macht .
Nachweis von Cadmium
Funktionalisierte Gold-Nanopartikel mit this compound haben eine beträchtliche Fähigkeit zum selektiven Nachweis von Cd2+ in Gegenwart verschiedener Metallionen gezeigt . Die starken elektrostatischen Wechselwirkungen zwischen den funktionellen Gruppen und Cd2+ können als treibende Kraft für die Aggregation von AuNPs betrachtet werden .
Stabilität von Gold-Nanopartikeln
this compound erhöht die Stabilität von Gold-Nanopartikeln in Wasser, wenn sie zur Funktionalisierung verwendet wird . Die funktionellen Gruppen auf der Oberfläche der Nanopartikel erhöhen ihre Beständigkeit gegen Aggregation, indem sie die abstoßenden Wechselwirkungen zwischen den Gold-Nanopartikeln verstärken .
4. Nachweis von improvisierten Sprengkörpern (IEDs) this compound wurde bei der Herstellung von Nanobrunnen-basierten Sensoren für den Nachweis von improvisierten Sprengkörpern (IEDs) verwendet .
Kolorimetrische Analyse
Funktionalisierung von Gold-Nanopartikeln (AuNPs) mit this compound wurde für den hochempfindlichen und selektiven Nachweis von Cd2+ in der kolorimetrischen Analyse verwendet .
Wirkmechanismus
Target of Action
6-Mercaptonicotinic acid (MNA) is a bifunctional ligand, made up of a pyridine moiety containing carboxylic and mercapto group . It is known to interact with gold electrodes, forming self-assembled monolayers (SAMs) . It also interacts with Cu(II) ions via Cu(II)-S interaction .
Mode of Action
The mode of action of 6-Mercaptonicotinic acid involves its interaction with its targets. For instance, when interacting with gold electrodes, it forms SAMs . This interaction changes the electrochemical properties of the gold electrode . When interacting with Cu(II) ions, it does so via Cu(II)-S interaction .
Biochemical Pathways
It is known that it can be used in the fabrication of nanowell-based sensors for the detection of improvised explosive devices (ieds), and in the functionalization of gold nanoparticles (aunps) for the highly sensitive and selective detection of cd2+ in colorimetric assay .
Pharmacokinetics
It has been used in the preparation of thiolated chitosans, which are thiolated biopolymers exhibiting mucoadhesive, enzyme inhibitory, and permeation enhancing properties . This suggests that 6-Mercaptonicotinic acid may have similar properties when used in drug delivery systems.
Result of Action
The result of 6-Mercaptonicotinic acid’s action depends on its application. For instance, when used in the fabrication of nanowell-based sensors, it enables the detection of IEDs . When used in the functionalization of AuNPs, it enhances the sensitivity and selectivity of Cd2+ detection in colorimetric assays .
Action Environment
The action, efficacy, and stability of 6-Mercaptonicotinic acid can be influenced by various environmental factors. For instance, the formation of SAMs on gold electrodes can be affected by the conditions of the environment . .
Safety and Hazards
MNA is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Zukünftige Richtungen
MNA has been used in the development of various materials and technologies, including nanowell-based sensors, gold nanoparticles, and thiolated chitosans . It has also been used in the synthesis of Zinc (II) coordination polymers . Future research may continue to explore the potential applications of MNA in these and other areas. For instance, a study has anchored zinc-doped carbon dots on a paper-based microfluidic chip and decorated them with MNA for highly sensitive and rapid fluorescence detection of Cu2+ .
Biochemische Analyse
Biochemical Properties
6-Mercaptonicotinic acid has been shown to have significant electrochemical properties, particularly when self-assembled monolayers (SAMs) of 6-Mercaptonicotinic acid are formed on a gold electrode . The thiol group in 6-Mercaptonicotinic acid can form a strong bond with the gold surface, creating a stable monolayer that can interact with various biomolecules .
Cellular Effects
It has been used in the preparation of thiolated chitosans, which are thiolated biopolymers exhibiting mucoadhesive, enzyme inhibitory, and permeation-enhancing properties . This suggests that 6-Mercaptonicotinic acid may influence cell function by interacting with cellular enzymes and other biomolecules.
Molecular Mechanism
The exact molecular mechanism of 6-Mercaptonicotinic acid is not well-defined. Its bifunctional nature, with both carboxylic and mercapto groups, allows it to interact with a variety of biomolecules. For instance, it can form stable complexes with metal ions, which could potentially influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Mercaptonicotinic acid over time in laboratory settings have not been extensively studied. Its use in the fabrication of sensors and functionalization of nanoparticles suggests that it has a reasonable degree of stability .
Transport and Distribution
Its ability to form stable complexes with metal ions suggests that it may interact with transporters or binding proteins that handle metal ions .
Eigenschaften
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWGTYCXARQFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170101 | |
| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17624-07-6, 92823-43-3 | |
| Record name | 6-Mercaptonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17624-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017624076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dihydro-6-thioxonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Mercaptopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-MNA demonstrates strong mucoadhesive properties, primarily attributed to its thiol group. This thiol group forms disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, leading to enhanced adhesion. [, , ] This mucoadhesive characteristic proves particularly advantageous for drug delivery applications. For instance, incorporating 6-MNA into chitosan nanoparticles significantly improves their residence time on mucosal surfaces, thereby enhancing drug absorption. [, , , ]
A: Research indicates that thiolated chitosan conjugates incorporating 6-MNA, specifically chitosan-N-acetyl cysteine (chitosan-NAC), exhibit notable P-gp inhibitory effects. [] This inhibition is significant as P-gp, an efflux transporter, often limits drug absorption. Consequently, 6-MNA's ability to inhibit P-gp suggests its potential to enhance the bioavailability of orally administered drugs. []
ANone:
- Spectroscopic Data: While the provided research does not specify complete spectroscopic data, it does highlight the significance of thiol group quantification in characterizing 6-MNA conjugates. Researchers commonly employ Ellman's reagent method to determine the free thiol content, which is crucial for understanding the compound's reactivity and properties. []
A: A key advantage of chitosan-6-mercaptonicotinic acid conjugates is their pH-independent reactivity. This stability stems from the covalent attachment of 6-MNA to chitosan, allowing the thiol groups to retain their reactivity across a wide pH range. This characteristic is particularly beneficial for oral drug delivery, where the pH varies significantly throughout the gastrointestinal tract. [, , ]
ANone: The provided research papers primarily focus on experimental investigations of 6-MNA. Further exploration through computational studies, such as density functional theory (DFT) calculations, could offer valuable insights into the electronic structure, bonding properties, and reactivity of 6-MNA and its derivatives. Such computational investigations could contribute significantly to a deeper understanding of this compound and its potential applications.
A: Research indicates that both the charge and reactivity of the thiol ligand significantly influence the mucoadhesive strength of thiolated chitosans. [] Comparing different thiolated chitosans revealed the following rank order for mucoadhesion: Chitosan–4-mercaptobenzoic acid > Chitosan–glutathione > Chitosan–6-mercaptonicotinic acid > Chitosan–N-acetyl cysteine > Chitosan–thioglycolic acid > Unmodified chitosan. [] This suggests that aromatic thiols, particularly those with electron-withdrawing groups, tend to exhibit stronger mucoadhesive properties.
A: Studies using thiolated chitosan tablets for oral insulin delivery revealed that the molecular weight of chitosan significantly influences drug release profiles. Tablets formulated with higher molecular weight chitosan (400 kDa) exhibited a more sustained release of insulin compared to those with lower molecular weight chitosan (20 kDa). [] This difference can be attributed to the higher viscosity and denser matrix formed by higher molecular weight chitosan, hindering drug diffusion. []
ANone: While the research highlights the potential benefits of 6-MNA, it's crucial to acknowledge that comprehensive safety and environmental impact assessments are essential for any new material or compound. Adhering to Safety, Health, and Environment (SHE) regulations is paramount throughout the research, development, and application of 6-MNA and its derivatives.
A: Thiolation significantly enhances the oral absorption of insulin when incorporated into chitosan-based delivery systems. In vivo studies in rats demonstrated a substantial improvement in insulin absorption with thiolated chitosan formulations compared to unmodified chitosan. [, ] Specifically, the area under the concentration-time curve (AUC), a measure of drug absorption, was significantly higher for chitosan-6-MNA formulations. [, ] This enhanced absorption is attributed to the improved mucoadhesive properties of thiolated chitosan, leading to increased residence time and drug uptake in the gastrointestinal tract. [, ]
A: Research has explored the application of 6-MNA as a sensitive coating for explosive detection using piezoresistive SiO2 microcantilevers. [, ] The 6-MNA self-assembled monolayer (SAM) on the cantilever surface selectively captures target molecules like TNT, inducing surface stress changes. [, ] These changes are then detected by the piezoresistive element, enabling highly sensitive explosive detection.
ANone: The provided research focuses on the applications of 6-MNA and its derivatives, primarily in drug delivery, sensor technology, and material science. It does not delve into resistance mechanisms or cross-resistance, which are more relevant in the context of antimicrobial or anticancer agents.
A: 6-MNA's strong mucoadhesive properties make it a promising excipient for enhancing oral drug delivery. [, , , ] When incorporated into drug delivery systems like nanoparticles or tablets, 6-MNA prolongs the residence time of formulations at the mucosal surface, facilitating sustained drug release and enhanced absorption. [, , , ] This targeted approach shows particular promise for improving the bioavailability of poorly absorbed drugs, including peptides like insulin. [, ]
A: Research demonstrates the successful application of 6-MNA in developing highly sensitive and selective sensors for detecting metal ions like Cd2+ and Hg2+. [, , ] In these applications, 6-MNA functionalized gold nanoparticles act as colorimetric probes. The presence of the target ion induces aggregation of the nanoparticles, resulting in a visible color change detectable by the naked eye or spectrophotometrically. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)

